
(S)-Methyl 2-(1H-pyrrol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 2-(1H-pyrrol-1-yl)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.181. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Isolation and Structural Elucidation : New pyrrole alkaloids, including derivatives of methyl 2-(1H-pyrrol-1-yl)propanoate, were isolated from Lycium chinense. These compounds, such as methyl 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]propanoate, showed stereogenic centers and diastereotopic characteristics in their structures (Youn et al., 2013).
Characterization of Novel Compounds : Additional pyrrole alkaloids structurally related to methyl 2-(1H-pyrrol-1-yl)propanoate were identified from Lycium chinense. The study detailed the structural analysis and absolute configuration determination of these compounds (Youn et al., 2016).
Synthesis and Properties of Analogues : Research on the synthesis of benzodipyrrinones, analogs of xanthobilirubic acid, involved the use of compounds structurally similar to methyl 2-(1H-pyrrol-1-yl)propanoate. These studies contribute to understanding the properties and potential applications of such compounds (Boiadjiev & Lightner, 2003).
Reactions with Nucleophiles : Research into the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles revealed the formation of various derivatives, indicating the reactivity and potential for diverse applications of similar compounds (Sokolov & Aksinenko, 2010).
Stereochemical Synthesis : An efficient stereoselective synthesis method for methyl (S)-3-amino-3-(3-pyridyl)propanoate, a compound with structural similarities to (S)-Methyl 2-(1H-pyrrol-1-yl)propanoate, was described. This work is important for the synthesis of compounds with specific stereochemistry (Zhong et al., 1999).
Synthesis of Derivatives : A study on the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid demonstrated the potential for creating a variety of derivatives from compounds similar to methyl 2-(1H-pyrrol-1-yl)propanoate (Zhang Dan-shen, 2009).
Corrosion Inhibition : Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate and its derivatives were synthesized and evaluated as corrosion inhibitors for C38 steel, demonstrating the applicability of these compounds in industrial settings (Missoum et al., 2013).
Conducting Polymer Synthesis : Research on synthesizing a new soluble conducting polymer involved compounds structurally related to methyl 2-(1H-pyrrol-1-yl)propanoate. This study contributes to the development of materials for electrochromic devices (Variş et al., 2006).
Antimicrobial Agent Synthesis : Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and evaluated as antimicrobial agents. This study highlights the pharmaceutical potential of compounds related to methyl 2-(1H-pyrrol-1-yl)propanoate (Hublikar et al., 2019).
Pyrolysis Study : A study on the pyrolysis of methyl propanoate, a compound related to methyl 2-(1H-pyrrol-1-yl)propanoate, provided insights into the chemical kinetics at high temperatures, relevant for understanding combustion processes (Zhao et al., 2013).
特性
IUPAC Name |
methyl (2S)-2-pyrrol-1-ylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h3-7H,1-2H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTMTYITVOQQIR-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N1C=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
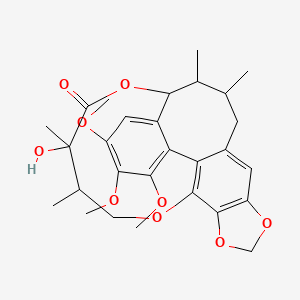
![Ethyl (E,2S,6R,8S)-8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoate](/img/structure/B570229.png)
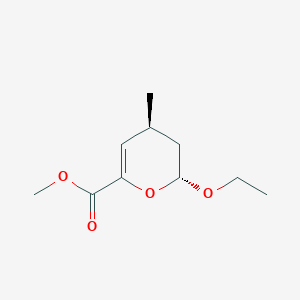


![benzyl [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate](/img/structure/B570238.png)
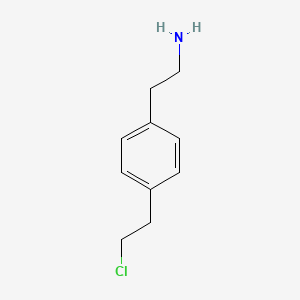
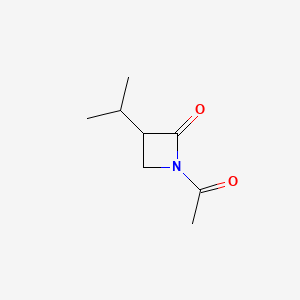
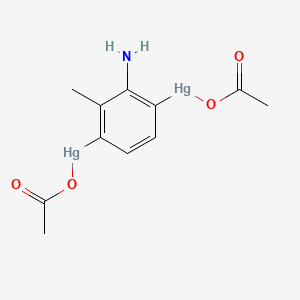
![4-[(S)-2-Methylbutoxy]benzoic acid 4-cyanophenyl ester](/img/structure/B570243.png)
![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B570244.png)
![2-Methyl-6,8-dihydro-7H-imidazo[4,5-g][1,3]benzothiazol-7-one](/img/structure/B570246.png)

